molecular formula C8H7N3O2 B1417863 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031619-88-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1417863
CAS RN: 1031619-88-1
M. Wt: 177.16 g/mol
InChI Key: SHYXTVRNKAUFPL-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound with the CAS Number: 1031619-88-1. It has a molecular weight of 177.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Novel Derivatives : Research has demonstrated the synthesis of various derivatives from 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid or closely related compounds, highlighting their potential in creating biologically active compounds. Kumar et al. (2008) synthesized 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives starting from a closely related compound, showcasing the chemical versatility of these structures (Kumar & Mashelkar, 2008). Similarly, Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, indicating the compound's utility in generating diverse libraries for biological activity optimization (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

Biological Activity and Potential Applications

Antibacterial and Antitumor Potential : Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and investigated their in vitro antibacterial activity, showing significant potential against various bacterial strains (Xiao, Li, Guo, Hu, Chai, & He, 2014). Hafez and El-Gazzar (2009) explored substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives with an incorporated thiazolidinone moiety for their antitumor activity, demonstrating their efficacy against a range of cancer cell lines (Hafez & El-Gazzar, 2009).

Advanced Synthesis Techniques

Palladium-Catalyzed Synthesis : Reichelt et al. (2010) developed an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines using a palladium-catalyzed chemoselective monoarylation of hydrazides, followed by dehydration under microwave irradiation, illustrating advanced techniques in the synthesis of these compounds (Reichelt, Falsey, Rzasa, Thiel, Achmatowicz, Larsen, & Zhang, 2010).

Mechanism of Action

Target of Action

Triazole compounds, which include this molecule, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the compound’s biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected, leading to downstream effects.

Result of Action

Based on the known activities of triazole compounds , it can be inferred that the compound could have a range of effects at the molecular and cellular level, depending on the specific targets it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival. By altering the activity of this pathway, this compound can influence cell proliferation and apoptosis. Furthermore, this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their function. For instance, it can act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial inhibitory effects on cell proliferation followed by adaptive responses in the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester this compound within specific cellular compartments, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYXTVRNKAUFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650755
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031619-88-1
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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